molecular formula C30H27ClN2O5 B11609343 4-[3-(4-chlorophenyl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid

4-[3-(4-chlorophenyl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid

Katalognummer: B11609343
Molekulargewicht: 531.0 g/mol
InChI-Schlüssel: SHUORKRSIJZSML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-[3-(4-chlorophenyl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid is a structurally complex molecule featuring:

  • A dibenzo[b,e][1,4]diazepine core, a heterocyclic system with two benzene rings fused to a seven-membered ring containing two nitrogen atoms.
  • Substituents: A 4-chlorophenyl group at position 2. A 4-methoxyphenyl group at position 11. A 1-hydroxy group and a 4-oxobutanoic acid side chain at position 10.

Eigenschaften

Molekularformel

C30H27ClN2O5

Molekulargewicht

531.0 g/mol

IUPAC-Name

4-[9-(4-chlorophenyl)-6-(4-methoxyphenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid

InChI

InChI=1S/C30H27ClN2O5/c1-38-22-12-8-19(9-13-22)30-29-24(16-20(17-26(29)34)18-6-10-21(31)11-7-18)32-23-4-2-3-5-25(23)33(30)27(35)14-15-28(36)37/h2-13,20,30,32H,14-17H2,1H3,(H,36,37)

InChI-Schlüssel

SHUORKRSIJZSML-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC5=CC=CC=C5N2C(=O)CCC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-chlorophenyl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dibenzodiazepine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzodiazepine core.

    Introduction of the chlorophenyl and methoxyphenyl groups: These groups are introduced through electrophilic aromatic substitution reactions, using reagents such as chlorobenzene and methoxybenzene.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Formation of the oxobutanoic acid moiety: This step involves the reaction of the intermediate with butanoic acid derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-[3-(4-Chlorphenyl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutansäure kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Hydroxylgruppe kann zu Ketonen oder Aldehyden oxidiert werden.

    Reduktion: Die Verbindung kann zu Alkoholen oder Aminen reduziert werden.

    Substitution: Die aromatischen Ringe können elektrophile oder nucleophile Substitutionsreaktionen eingehen.

Gängige Reagenzien und Bedingungen

    Oxidation: Reagenzien wie Kaliumpermanganat, Wasserstoffperoxid oder Chromtrioxid.

    Reduktion: Reagenzien wie Lithiumaluminiumhydrid, Natriumborhydrid oder katalytische Hydrierung.

    Substitution: Reagenzien wie Halogene, Nitrierungsmittel oder Sulfonierungsmittel.

Hauptprodukte, die gebildet werden

    Oxidation: Bildung von Ketonen oder Aldehyden.

    Reduktion: Bildung von Alkoholen oder Aminen.

    Substitution: Bildung von substituierten aromatischen Verbindungen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-[3-(4-Chlorphenyl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Rezeptoren, Enzyme oder andere Proteine sein. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden, ihre Aktivität zu modulieren und zu verschiedenen biologischen Effekten zu führen. Die genauen beteiligten Wege können je nach spezifischer Anwendung und Zielstruktur variieren.

Wirkmechanismus

The mechanism of action of 4-[3-(4-chlorophenyl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Analogs with Modified Aryl Substituents

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Structural Differences vs. Target Compound
3-(2-Chlorophenyl)-10-(3-hydroxypropanoyl)-11-(4-methylphenyl)-... () 2-Chlorophenyl, 4-methylphenyl, 3-hydroxypropanoyl C₂₉H₂₆ClN₃O₄ 515.98 Chlorine at ortho position; methyl instead of methoxy
10-(4-Bromobenzoyl)-11-(4-methoxyphenyl)-3,3-dimethyl-... () 4-Bromobenzoyl, 4-methoxyphenyl, dimethyl groups C₃₂H₂₈BrN₂O₃ 577.48 Bromobenzoyl vs. oxobutanoic acid; additional methyl groups
10-[(4-Chlorophenyl)acetyl]-11-{3-nitrophenyl}-3,3-dimethyl-... () 4-Chlorophenylacetyl, 3-nitrophenyl C₂₉H₂₆ClN₃O₄ 515.99 Nitrophenyl substitution; acetyl vs. oxobutanoic acid

Key Observations :

  • Methoxy vs. Methyl : The 4-methoxyphenyl group (target) increases electron density compared to 4-methylphenyl (), influencing π-π stacking interactions .
  • Side Chain Variations: The 4-oxobutanoic acid moiety enhances water solubility compared to ester or acetyl derivatives (e.g., ), critical for bioavailability .

Analogs with Modified Side Chains

Compound Name Side Chain Structure Solubility Implications
4-(4-Chlorophenyl)-4-oxobutanoic acid methyl ester () Methyl ester Lower solubility (ester hydrolyzes slowly in vivo)
4-(Dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid () Free carboxylic acid Higher solubility at physiological pH
4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid () Hydroxyl and methoxy groups Enhanced hydrogen bonding capacity

Key Observations :

  • Carboxylic Acid vs. Esters : The free carboxylic acid in the target compound enables salt formation (e.g., sodium salts), improving solubility over ester analogs () .
  • Hydroxy Groups : Additional hydroxyls () may confer antioxidant properties, absent in the target compound .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can experimental design improve yield and purity?

  • Methodological Answer: Synthetic optimization should employ statistical Design of Experiments (DOE) to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs can identify critical parameters, while response surface methodology (RSM) refines optimal conditions . Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible pathways and transition states, reducing trial-and-error experimentation . High-performance liquid chromatography (HPLC) with Chromolith® columns ( ) should validate purity.

Q. How should researchers characterize the compound’s structural and electronic properties?

  • Methodological Answer: Use spectroscopic techniques :
  • NMR to confirm substituent positions and stereochemistry.
  • FT-IR to identify functional groups (e.g., ketone, carboxylic acid).
  • X-ray crystallography for absolute configuration determination.
    Computational tools (e.g., density functional theory) can predict electronic properties, such as dipole moments and frontier molecular orbitals, which influence reactivity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer: Adhere to hazard-specific guidelines :
  • Use fume hoods and personal protective equipment (PPE) to mitigate inhalation/contact risks .
  • Implement spill containment measures (e.g., inert absorbents) and emergency showers/eyewash stations.
  • Consult safety data sheets (SDS) for first-aid procedures (e.g., skin decontamination with water) .

Q. How can solubility and stability be assessed under varying pH and solvent conditions?

  • Methodological Answer: Conduct solubility screening using biorelevant media (e.g., FaSSIF/FeSSIF) and HPLC-UV quantification. Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% RH) with LC-MS to identify degradation products .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental data (e.g., reaction yields) be resolved?

  • Methodological Answer: Apply multi-fidelity modeling :
  • Compare quantum mechanics/molecular mechanics (QM/MM) simulations with experimental kinetics.
  • Use Bayesian inference to reconcile outliers by adjusting force field parameters or solvation models .
    Feedback loops integrating experimental data into computational workflows can refine predictive accuracy .

Q. What strategies optimize catalytic efficiency in asymmetric synthesis of this compound?

  • Methodological Answer: Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) using high-throughput robotic platforms. Machine learning (ML) models trained on enantiomeric excess (ee) datasets can identify catalyst-substrate relationships . In-situ monitoring (e.g., Raman spectroscopy) enables real-time adjustment of reaction conditions .

Q. How can researchers design robust process controls for scale-up synthesis?

  • Methodological Answer: Implement Process Analytical Technology (PAT) :
  • Use inline FT-IR or NIR probes to monitor critical quality attributes (CQAs).
  • Develop control strategies using COMSOL Multiphysics® for heat/mass transfer simulations in reactors .
    Membrane separation technologies (e.g., nanofiltration) can purify intermediates during scale-up .

Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer: Employ multi-omics integration :
  • Proteomics (e.g., SILAC labeling) to identify target proteins.
  • Metabolomics (LC-HRMS) to map pathway perturbations.
    Molecular dynamics (MD) simulations can predict binding affinities to receptors (e.g., GABA-A for diazepine analogs) .

Q. How can AI-driven platforms accelerate polymorph screening and crystallization optimization?

  • Methodological Answer: Use generative adversarial networks (GANs) to predict stable polymorphs from molecular descriptors. High-throughput crystallization trials (e.g., microbatch under oil) with automated image analysis (e.g., ML-based crystal morphology classification) .

Data Contradiction Analysis

Q. How should conflicting data on toxicity profiles (e.g., in vitro vs. in silico predictions) be addressed?

  • Methodological Answer:
    Perform meta-analysis of existing datasets to identify confounding variables (e.g., cell line specificity).
    Validate in silico predictions (e.g., QSAR models) with orthogonal assays (e.g., zebrafish embryo toxicity).
    Cross-reference results with structurally similar compounds (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) to assess SAR trends .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.